molecular formula C13H15N3O B8774321 N-[3-(1H-imidazol-1-yl)propyl]benzamide

N-[3-(1H-imidazol-1-yl)propyl]benzamide

Cat. No.: B8774321
M. Wt: 229.28 g/mol
InChI Key: CWXFZWARVRQJDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1H-imidazol-1-yl)propyl]benzamide is a useful research compound. Its molecular formula is C13H15N3O and its molecular weight is 229.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

N-(3-imidazol-1-ylpropyl)benzamide

InChI

InChI=1S/C13H15N3O/c17-13(12-5-2-1-3-6-12)15-7-4-9-16-10-8-14-11-16/h1-3,5-6,8,10-11H,4,7,9H2,(H,15,17)

InChI Key

CWXFZWARVRQJDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCCN2C=CN=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1.22 g. of benzoic acid, 1.62 g. of 1,1'-carbonyldiimidazole and 30 ml. of tetrahydrofuran was stirred for 3 hours, then 1.98 g. of 1H-imidazole-1-propanamine dihydrochloride was added. The reaction mixture was stirred for 18 hours, then heated at reflux for 5 hours, then diluted with 5 ml. of water and heated for an additional 30 minutes. The mixture was concentrated to remove most of the solvent and to the residue was added chloroform and 35 ml. of 1N sodium hydroxide. The layers were separated. The organic layer was washed with water, dried over magnesium sulfate, concentrated and diethyl ether was added, giving the desired product, m.p. 134°-136° C.
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